molecular formula C15H20Cl3N3O B6188357 4-(aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride CAS No. 2639420-06-5

4-(aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride

Cat. No. B6188357
CAS RN: 2639420-06-5
M. Wt: 364.7
InChI Key:
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Description

4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride, also known as 4-AMQP, is an organic compound with a wide range of applications in scientific research. 4-AMQP is a quinoline derivative that is widely used as a ligand in coordination chemistry, as well as a building block for the synthesis of other compounds. 4-AMQP has also been studied for its potential as a therapeutic agent in the treatment of various diseases, such as cancer, Alzheimer’s, and Parkinson’s.

Scientific Research Applications

4-(aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride has a wide range of applications in scientific research. It has been used as a ligand in coordination chemistry, as well as a building block for the synthesis of other compounds. It has also been studied for its potential as a therapeutic agent in the treatment of various diseases, such as cancer, Alzheimer’s, and Parkinson’s. In addition, this compound has been used in the synthesis of various metal complexes, as well as in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which leads to the activation of various biochemical pathways. For example, this compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in the regulation of cell death and survival. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase, which is involved in the regulation of cell growth and proliferation. In addition, this compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in the regulation of cell death and survival. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, as well as to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The use of 4-(aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride in lab experiments has several advantages. First, it is relatively easy to synthesize and is available commercially at a relatively low cost. Second, it is relatively stable and has a long shelf life. Third, it is non-toxic and has a low potential for causing adverse side effects. However, there are some limitations to the use of this compound in lab experiments. For example, it has been shown to have a low solubility in water, which can make it difficult to use in certain types of experiments. In addition, there is limited information available on the mechanism of action and biochemical effects of this compound, which can make it difficult to accurately interpret the results of experiments.

Future Directions

There are several potential future directions for the research and development of 4-(aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride. First, further research is needed to better understand the mechanism of action and biochemical effects of this compound. Second, more research is needed to explore the potential therapeutic applications of this compound, such as in the treatment of cancer, Alzheimer’s, and Parkinson’s. Third, further research is needed to develop more efficient and cost-effective methods for the synthesis of this compound. Finally, more research is needed to explore the potential applications of this compound in other fields, such as in the synthesis of metal complexes and polymers.

Synthesis Methods

4-(aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride can be synthesized in a two-step process. The first step involves the reaction of 6-chloroquinoline and piperidine in aqueous solution to form 4-chloro-1-(6-chloroquinolin-4-yl)piperidin-4-ol. This reaction is followed by the addition of ammonia to the reaction mixture, which results in the formation of this compound. This reaction can be carried out at room temperature, and the yield is typically high.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride' involves the reaction of 6-chloro-4-quinolinol with piperidine, followed by the addition of formaldehyde and reduction with sodium borohydride to yield the final product as a dihydrochloride salt.", "Starting Materials": [ "6-chloro-4-quinolinol", "piperidine", "formaldehyde", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 6-chloro-4-quinolinol is reacted with piperidine in the presence of hydrochloric acid and water to yield 6-chloro-4-(piperidin-1-yl)quinolin-3-ol.", "Step 2: Formaldehyde is added to the reaction mixture from step 1 and the resulting mixture is stirred at room temperature for several hours.", "Step 3: Sodium borohydride is added to the reaction mixture from step 2 and the mixture is stirred at room temperature for several hours.", "Step 4: The reaction mixture is quenched with hydrochloric acid and the resulting solid is filtered and washed with water to yield the final product as a dihydrochloride salt." ] }

CAS RN

2639420-06-5

Molecular Formula

C15H20Cl3N3O

Molecular Weight

364.7

Purity

0

Origin of Product

United States

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